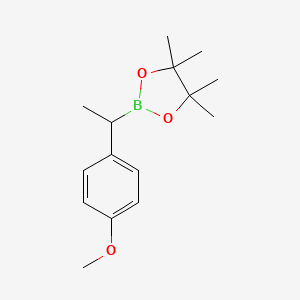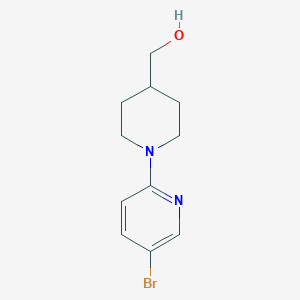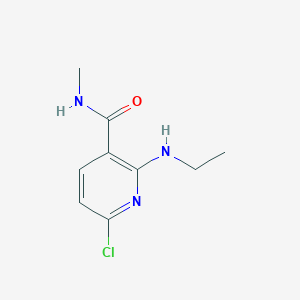
6-Chloro-2-ethylamino-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-ethylamino-N-methylnicotinamide is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of nicotinamide, featuring a chlorine atom at the 6th position, an ethylamino group at the 2nd position, and a methyl group attached to the nitrogen atom of the nicotinamide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethylamino-N-methylnicotinamide typically involves the chlorination of nicotinamide followed by the introduction of the ethylamino and methyl groups. One common method includes:
Chlorination: Nicotinamide is chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6th position.
Amination: The chlorinated product is then reacted with ethylamine under controlled conditions to introduce the ethylamino group at the 2nd position.
Methylation: Finally, the compound is methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) to attach the methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of nicotinamide are chlorinated using industrial-grade chlorinating agents.
Continuous Amination: The chlorinated intermediate is continuously fed into reactors containing ethylamine.
Automated Methylation: The final methylation step is automated to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-ethylamino-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamide derivatives.
Applications De Recherche Scientifique
6-Chloro-2-ethylamino-N-methylnicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-ethylamino-N-methylnicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in nicotinamide metabolism, affecting their activity.
Pathways: It may influence pathways related to oxidative stress, inflammation, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-N-methylnicotinamide: Similar structure but lacks the ethylamino group.
2-Chloro-N-ethyl-N-methylnicotinamide: Similar but with chlorine at the 2nd position.
6-Chloro-N,N-dimethylnicotinamide: Similar but with two methyl groups attached to the nitrogen atom.
Uniqueness
6-Chloro-2-ethylamino-N-methylnicotinamide is unique due to the presence of both the ethylamino and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H12ClN3O |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
6-chloro-2-(ethylamino)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H12ClN3O/c1-3-12-8-6(9(14)11-2)4-5-7(10)13-8/h4-5H,3H2,1-2H3,(H,11,14)(H,12,13) |
Clé InChI |
IYVLAEUVDXIBLS-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=CC(=N1)Cl)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


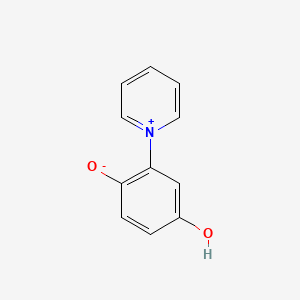
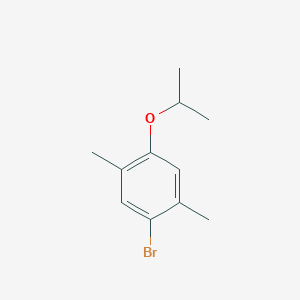
![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)

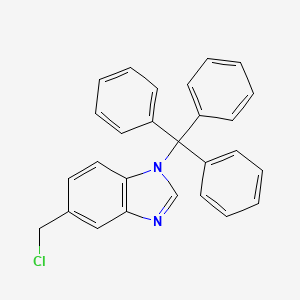

![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
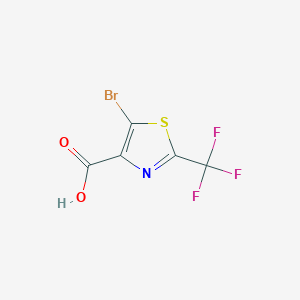

![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
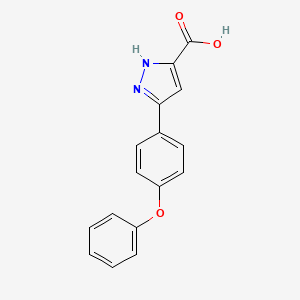
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
